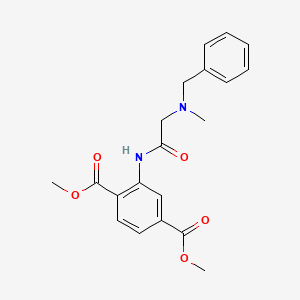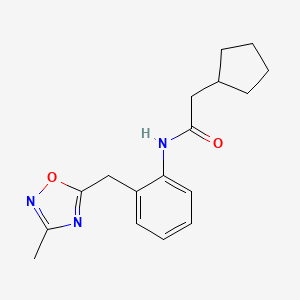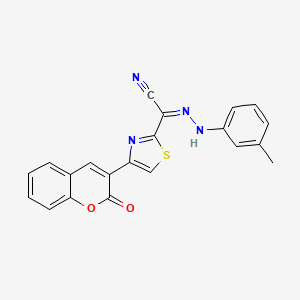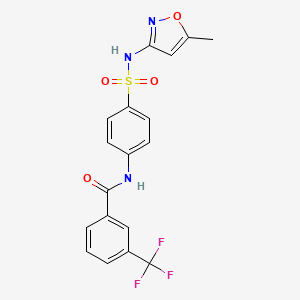![molecular formula C16H16N4O2S B2809512 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379975-75-2](/img/structure/B2809512.png)
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A significant area of research on derivatives of the compound 2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves their antimicrobial properties. Studies have synthesized various derivatives, demonstrating potent antimicrobial activities. For example, the synthesis of thiazolyl chalcones and their derivatives, prepared through piperidine-mediated Claisen-Schmidt condensation, showed marked potency as antimicrobial agents. Specifically, certain derivatives exhibited high antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Venkatesan & Maruthavanan, 2011). Similarly, novel cyanopyridine derivatives were synthesized and evaluated for antimicrobial activity against a range of bacteria, with some derivatives showing significant activity (Bogdanowicz et al., 2013).
Molecular Structure and Spectral Analysis
Another research direction involves the detailed structural and spectral analysis of derivatives. For instance, a study on the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP) focused on its synthesis, FT-IR, structural, thermochemical, and electronic absorption spectral analysis. The study utilized DFT/TD-DFT calculations to explore the compound's properties, indicating its potential in various scientific applications due to its unique structural and electronic characteristics (Halim & Ibrahim, 2021).
Molecular Docking and Pharmacological Potential
Research also extends to the compound's potential in pharmacology, illustrated by molecular docking studies. A study synthesized benzothiazolopyridine compounds and conducted molecular docking on estrogen and progesterone receptors to predict activity against breast cancers. The findings suggest these compounds could play a role in developing novel therapeutic agents for breast cancer treatment (Shirani et al., 2021).
Synthesis of Novel Derivatives for Biological Activities
Further investigations have focused on synthesizing new derivatives and evaluating their biological activities. For example, the synthesis of novel thiazolo[3,2]pyridines containing pyrazolyl moiety and their evaluation for antimicrobial activity highlight the compound's versatility in generating biologically active molecules (El-Emary et al., 2005).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
2-[[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-8-13-1-4-18-15(7-13)22-9-12-2-5-20(6-3-12)16(21)14-10-23-11-19-14/h1,4,7,10-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVZKLQZTZVCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2809429.png)



![1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2809439.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)
![N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2809444.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2809445.png)
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)



